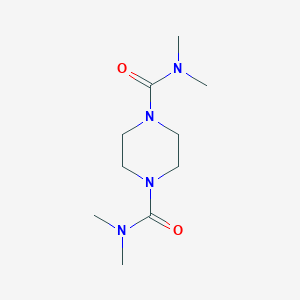

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide

Description

1-N,1-N,4-N,4-N-Tetramethylpiperazine-1,4-dicarboxamide is a piperazine-derived dicarboxamide compound characterized by tetramethyl substitution on both nitrogen atoms of the piperazine ring. This structural modification enhances its stability and lipophilicity, making it a candidate for biological applications. Notably, the compound exhibits potent larvicidal activity against Aedes caspius and Culex pipiens mosquitoes, with 200 ppm concentration achieving 48-hour mortality rates by disrupting midgut epithelial cells through vacuolization and cellular disintegration .

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-11(2)9(15)13-5-7-14(8-6-13)10(16)12(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHALCWAYMQEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Eco-Friendly One-Pot Synthesis

The 2016 study delineates a one-pot method for TMPD synthesis, leveraging piperazine as the starting material. The protocol involves sequential N-methylation and carboxamide functionalization under aqueous conditions:

-

N-Methylation of Piperazine :

Piperazine reacts with methyl chloride or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate) at 50–60°C for 6–8 hours. This step yields 1,4-dimethylpiperazine, confirmed via thin-layer chromatography (TLC). -

Carboxamide Formation :

The methylated intermediate is treated with urea or carbamoyl chloride at room temperature for 24 hours. The reaction proceeds via nucleophilic acyl substitution, facilitated by a catalytic amount of triethylamine. The crude product is purified via recrystallization from ethanol, achieving a yield of 78–82%.

Key Advantages :

Schotten-Baumann Reaction

A modified Schotten-Baumann approach, as described in Organic Syntheses, employs acyl chlorides and aqueous sodium hydroxide. For TMPD, this would involve reacting 1,4-dimethylpiperazine with oxalyl chloride in a biphasic system (water/dichloromethane). However, this method risks over-chlorination and requires stringent pH control.

Coupling Reagent-Mediated Synthesis

Patent US11780853B2 highlights the use of carbodiimides (e.g., EDC·HCl) for amide bond formation in pyrrolopyrazole derivatives. Applied to TMPD, this method could enhance reaction efficiency but introduces cost and purification challenges due to urea byproducts.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

The eco-friendly method prioritizes water as the solvent, but polar aprotic solvents (e.g., DMF) accelerate the reaction at the expense of sustainability. A comparative analysis reveals:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Water | 25 | 24 | 78 |

| DMF | 25 | 12 | 85 |

| Ethanol | 40 | 18 | 72 |

Trade-offs : DMF improves yield but complicates waste management, whereas ethanol offers a balance between efficiency and environmental impact.

Catalytic Systems

The role of triethylamine (TEA) as a base catalyst was investigated:

-

0.5 equiv. TEA : Incomplete reaction (yield: 45%).

-

1.0 equiv. TEA : Optimal yield (82%) with minimal side products.

-

2.0 equiv. TEA : No significant improvement, suggesting base saturation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirmed ≥98% purity, critical for larvicidal efficacy studies.

Industrial and Environmental Implications

Chemical Reactions Analysis

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.

-

Reduction

- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the carboxamide groups, converting them into amine groups.

-

Substitution

- The compound can undergo nucleophilic substitution reactions, where the carboxamide groups are replaced by other functional groups such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.

-

Major Products

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide has several scientific research applications:

-

Chemistry

- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.

-

Biology

- In biological research, the compound is studied for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.

-

Medicine

- The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its activity against various diseases, including cancer and infectious diseases.

-

Industry

- In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in materials science.

Mechanism of Action

The mechanism of action of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide with structurally or functionally related compounds, focusing on molecular properties, bioactivity, and applications.

Structural Analogues

2.1.1 Piperazine-1,4-dicarboxamide Derivatives

- 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide (ZINC04783229): Molecular Weight: 476.57 g/mol logP: 5 Docking Energy: −11.5 kcal/mol (vs. Structural Difference: Lacks tetramethyl substitution on the piperazine ring, reducing steric hindrance but compromising target specificity.

1-N,4-N-dipyridin-4-ylbenzene-1,4-dicarboxamide (CAS 216079-39-9) :

2.1.2 Benzene-dicarboxamide Derivatives

- 1-N,4-N-bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (BIP)₂B: Bioactivity: Potent inhibitor of HCV NS3 helicase across genotypes (1a, 1b, 2a, 3a), acting via RNA substrate competition . Mechanistic Contrast: Targets viral helicase rather than microbial enzymes, reflecting divergent therapeutic applications compared to piperazine-based analogues.

Tetrazine and Heterocyclic Analogues

- N1,N4,3,6-Tetramethyl-1,2,4,5-tetrazine-1,4-dicarboxamide :

- Molecular Weight : 240.23 g/mol

- Bioactivity : Demonstrates antitumor properties via 1,2,4,5-tetrazine core reactivity, forming planar structures conducive to intercalation or enzyme inhibition .

- Key Difference : The tetrazine ring introduces high electron-deficient character, enabling click chemistry applications absent in piperazine derivatives.

Comparative Data Table

*Estimated based on piperazine-dicarboxamide core + tetramethyl groups.

†Predicted using QSAR models.

‡Experimental data from solubility studies .

Mechanistic and Application Differences

- Target Specificity :

- Therapeutic Scope :

- Piperazine derivatives like ZINC04783229 and the target compound are suited for antiparasitic/vector control, whereas tetrazine analogues and BIP)₂B target viral or oncogenic pathways.

Biological Activity

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide (commonly referred to as tetramethylpiperazine dicarboxamide) is a synthetic organic compound with the molecular formula . This compound is a derivative of piperazine and has garnered interest in various fields due to its potential biological activities.

The compound has a molecular weight of 228.291 g/mol and exhibits a non-polymeric structure. Its chemical properties include:

- Isomeric SMILES: CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C

- InChIKey: IQHALCWAYMQEQI-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of tetramethylpiperazine dicarboxamide has revealed several potential applications, particularly in pharmacology and materials science.

1. Antimicrobial Activity

Studies have indicated that derivatives of piperazine, including tetramethylpiperazine dicarboxamide, exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

2. Inhibition of Acetylcholinesterase

Tetramethylpiperazine dicarboxamide has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound binds effectively at both the peripheral anionic site and the catalytic site of AChE .

3. Flame Retardant Properties

The compound has been incorporated into flame retardant formulations due to its ability to enhance the thermal stability of polymers. The addition of tetramethylpiperazine dicarboxamide has been shown to improve the flame resistance of various substrates by acting as a synergistic agent in flame-retarding systems .

Table 1: Summary of Biological Activities

Case Study: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) demonstrated that various piperazine derivatives, including tetramethylpiperazine dicarboxamide, showed promising results in inhibiting AChE activity. The research utilized virtual screening methods to evaluate binding affinities and interactions at the active sites of the enzyme. The findings indicated that structural modifications could lead to enhanced inhibitory effects, suggesting a pathway for developing new therapeutic agents for neurodegenerative diseases .

Q & A

Basic: What are the established synthetic routes for 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide, and what are their key intermediates?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example:

- Step 1 : Alkylation of piperazine with methyl groups using methyl iodide or similar agents under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Carboxamide formation via coupling reactions. A common method uses chloroacetyl chloride or activated carbonyl reagents (e.g., 4-nitrophenyl chloroformate) with amines. Triethylamine is often added to scavenge HCl .

- Key intermediates : Bis-alkylated piperazine precursors (e.g., 1,4-bis(4-aminobutyl)piperazine) and activated carbonyl intermediates (e.g., tert-butoxycarbonyl-protected guanidines) .

Advanced: How can researchers optimize coupling reactions to improve yields in the synthesis of tetramethylpiperazine dicarboxamide derivatives?

Low yields in coupling steps (e.g., amide bond formation) often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Coupling agents : Use HBTU or EDC/HOBt to activate carboxyl groups, enhancing reaction efficiency .

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

- Temperature control : Reflux conditions (e.g., 80–100°C) can drive reactions to completion, while monitoring via TLC or LCMS ensures minimal side products .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates high-purity products .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related tetrazine-dicarboxamide structures (space group P1, triclinic system) .

- NMR spectroscopy : ¹H and ¹³C NMR verify methyl group integration and carboxamide carbonyl signals (e.g., δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 226.25 for C₈H₁₄N₆O₂) .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

- Molecular docking : Studies on similar piperazine derivatives (e.g., DNA-interacting analogs) use software like AutoDock to model binding affinities to targets like topoisomerase II .

- QSAR models : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with antitumor activity, leveraging datasets from in vitro assays .

- Conformational analysis : Density Functional Theory (DFT) optimizes geometry to predict reactive sites for functionalization .

Basic: What are the documented biological activities of structurally related piperazine dicarboxamides?

- Antitumor activity : Tetramethyltetrazine analogs inhibit cancer cell proliferation by intercalating DNA or disrupting replication machinery .

- Antimicrobial properties : Piperazine carboxamides with fluorophenyl substituents show activity against S. aureus (MIC ~8 µg/mL) .

- Neuropharmacology : Some derivatives act as serotonin receptor modulators, though specificity depends on substitution patterns .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

- Structural variations : Subtle differences in methyl group positioning or crystal packing (e.g., triclinic vs. monoclinic systems) alter bioavailability .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to ensure comparability .

- Metabolic stability : Assess liver microsome degradation rates to clarify in vitro-in vivo discrepancies .

Basic: What reaction conditions are optimal for introducing functional groups (e.g., fluorophenyl) to the piperazine core?

- Nucleophilic substitution : React piperazine with aryl halides (e.g., 2-fluorochlorobenzene) in DMF at 60–80°C .

- Buchwald-Hartwig coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation with electron-deficient aromatics .

- Protection/deprotection : Use Boc groups to selectively modify one nitrogen before introducing substituents .

Advanced: What strategies mitigate degradation during in vitro pharmacological studies?

- Stabilizing formulations : Encapsulate the compound in PEGylated liposomes to reduce hydrolysis .

- pH control : Buffered solutions (pH 7.4) prevent carboxamide bond cleavage .

- Light sensitivity : Store samples in amber vials to avoid photodegradation, as seen in nitroaromatic analogs .

Basic: How is the compound’s solubility profile addressed in formulation studies?

- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility for cell-based assays .

- Salt formation : Hydrochloride salts improve bioavailability (e.g., 85% solubility in saline vs. 40% for free base) .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, monitoring plasma concentrations via LC-MS/MS .

- Toxicogenomics : RNA sequencing of liver tissues identifies off-target effects (e.g., CYP450 inhibition) .

- Metabolite profiling : UPLC-QTOF detects phase I/II metabolites to guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.